![molecular formula C24H21N3O3 B11298568 N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11298568.png)

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

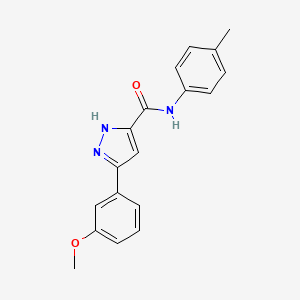

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a benzamide moiety linked to an oxadiazole ring through a methoxy bridge, with an ethyl group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethylphenylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-hydroxybenzoyl chloride.

Step 1 Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an appropriate amine.

Step 2 Formation of the Benzamide Moiety: 2-hydroxybenzoyl chloride is reacted with 2-ethylphenylamine to form the benzamide intermediate.

Step 3 Coupling Reaction: The final step involves coupling the benzamide intermediate with the oxadiazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products may include reduced oxadiazole derivatives.

Substitution: Products vary depending on the substituent introduced, such as nitrobenzamides or sulfonated benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers or used as a building block for designing new materials with specific properties.

Biology

Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

Medicine

Drug Development: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.

Industry

Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding or hydrophobic interactions. This can lead to inhibition of enzyme activity or disruption of cellular processes. The benzamide moiety can further enhance binding affinity and specificity towards the target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Ethylphenyl)-2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid: Ähnliche Struktur mit einer Methylgruppe anstelle einer Phenylgruppe am Oxadiazolring.

N-(2-Ethylphenyl)-2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)methoxy]benzamid: Ähnliche Struktur mit einem Thiadiazolring anstelle eines Oxadiazolrings.

Einzigartigkeit

N-(2-Ethylphenyl)-2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid ist einzigartig aufgrund der Kombination des Oxadiazolrings und der Benzamideinheit, die bestimmte chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Ethylgruppe am Phenylring unterscheidet sie außerdem von anderen ähnlichen Verbindungen und kann ihre Reaktivität und Bindungswechselwirkungen beeinflussen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von N-(2-Ethylphenyl)-2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid, das seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Eigenschaften

Molekularformel |

C24H21N3O3 |

|---|---|

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |

InChI |

InChI=1S/C24H21N3O3/c1-2-17-10-6-8-14-20(17)25-24(28)19-13-7-9-15-21(19)29-16-22-26-23(27-30-22)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,25,28) |

InChI-Schlüssel |

DOAOKYCLYFROPU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298488.png)

![N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11298497.png)

![5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11298504.png)

![Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11298511.png)

![2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298519.png)

![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11298524.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B11298527.png)

![2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298533.png)

![4-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11298535.png)

![N-(2-methylcyclohexyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298541.png)

![N~6~-butyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11298549.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11298555.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298559.png)